(3-bromo-4-fluorophenyl)hydrazine hydrochloride
Description
(3-Bromo-4-fluorophenyl)hydrazine hydrochloride is a halogenated arylhydrazine derivative widely used as an intermediate in synthesizing heterocyclic compounds, including pyrazoles and hydrazones, which are critical in pharmaceutical and agrochemical research. Its molecular formula is C₆H₆BrClFN₂, with a molecular weight of 241.49 g/mol . The compound’s structure features bromine and fluorine substituents at the 3- and 4-positions of the phenyl ring, respectively, influencing its electronic and steric properties.
Properties
CAS No. |
1166990-89-1 |
|---|---|
Molecular Formula |
C6H7BrClFN2 |
Molecular Weight |
241.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diazotization of 3-Bromo-4-fluoroaniline
The primary amine group of 3-bromo-4-fluoroaniline is converted to a diazonium salt under acidic conditions. Key parameters include:
-
Acid medium : Concentrated hydrochloric acid (HCl) is typically used to protonate the amine and stabilize the diazonium intermediate.
-
Temperature : Reactions are conducted at 0–5°C to prevent premature decomposition of the diazonium salt.
-
Nitrosating agent : Sodium nitrite (NaNO₂) in aqueous solution is added dropwise to avoid excess nitrous acid, which can lead to side reactions.
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Dissolve 3-bromo-4-fluoroaniline (0.17 mol) in aqueous HCl (115 mL).
-
Add NaNO₂ (1.24 mol in 71 mL H₂O) at 0–5°C over 2 hours.
-
Adjust pH to 6–7 with sodium carbonate to stabilize the diazonium solution.
Reduction to Hydrazine Hydrochloride
The diazonium salt is reduced using sulfite-based reagents, a method adapted from analogous phenylhydrazine syntheses:
-
Reducing agent : Sodium sulfite (Na₂SO₃) in aqueous HCl facilitates the reduction of the diazonium group to hydrazine.
-
Reaction conditions : The mixture is heated to 100°C for 3 hours to complete the reduction, followed by cooling and filtration to isolate the crude product.
Critical considerations :
-
Stoichiometry : A 1:1 molar ratio of diazonium salt to Na₂SO₃ ensures complete reduction.
-
Workup : Concentrated HCl is added post-reduction to protonate the hydrazine, forming the hydrochloride salt.
Alternative Bromination Strategies
For substrates where bromination is required after hydrazine formation, electrophilic aromatic substitution (EAS) methods are employed:
Direct Bromination of 4-Fluorophenylhydrazine
While less common due to competing side reactions, bromination can be achieved using bromine (Br₂) or HBr in the presence of Lewis acids like FeBr₃. However, this approach is limited by:
Sandmeyer-Type Bromination
A diazonium salt intermediate can undergo bromination via the Sandmeyer reaction:
-
Generate the diazonium salt from 4-fluoroaniline.
-
Treat with CuBr/HBr to substitute the diazo group with bromine.
-
Reduce the intermediate to hydrazine (as in Section 1.2).
This method is advantageous for substrates sensitive to direct bromination but requires precise control of reaction conditions to avoid over-bromination.
Purification and Characterization
Isolation Techniques
Analytical Data
-
Melting point : Hydrazine hydrochlorides typically melt between 180–220°C (decomposition).
-
Spectroscopic characterization :
Industrial-Scale Considerations
Cost-Efficiency
-
Raw material cost : Sodium sulfite and HCl are preferred over noble metal catalysts for large-scale production.
-
Solvent recovery : Dichloromethane (used in CN109912396B) is recycled via distillation, reducing environmental impact.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-4-fluorophenyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding azo compounds or reduced to form amines.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products:
Substitution Reactions: Products include substituted hydrazines and hydrazones.
Oxidation Reactions: Products include azo compounds.
Reduction Reactions: Products include primary and secondary amines.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
a. Synthesis of Bioactive Compounds
(3-bromo-4-fluorophenyl)hydrazine hydrochloride serves as an important intermediate in the synthesis of bioactive molecules. It has been utilized in the development of:
- Anticancer Agents : Research indicates that derivatives of hydrazine compounds exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds synthesized from (3-bromo-4-fluorophenyl)hydrazine possess significant anti-tumor activity due to their ability to inhibit specific enzymes involved in cancer progression .
- Antimicrobial Agents : The hydrazine moiety is known for its antimicrobial properties. Compounds derived from (3-bromo-4-fluorophenyl)hydrazine have been tested for efficacy against a range of bacterial and fungal pathogens, demonstrating promising results .
b. Drug Development
The compound has been explored in drug development processes, particularly for creating new formulations that target specific diseases. Its derivatives are often evaluated for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles .
Agricultural Applications
a. Pesticide Synthesis
This compound is also utilized in the synthesis of agrochemicals, particularly pesticides. Its derivatives have shown effectiveness as insecticides and fungicides, providing a means to protect crops from pests while minimizing environmental impact. The fluorine atom in the compound enhances its biological activity and stability under various environmental conditions .
Material Science
a. Production of Polymers
The compound can be used as a building block in the synthesis of advanced materials, including polymers with specific properties such as increased thermal stability and chemical resistance. Research has indicated that incorporating (3-bromo-4-fluorophenyl)hydrazine into polymer matrices can improve their mechanical properties and functionality .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3-bromo-4-fluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key properties of (3-bromo-4-fluorophenyl)hydrazine hydrochloride and related arylhydrazine hydrochlorides:
Key Observations :
- Halogen Effects: Bromine substitution increases molecular weight compared to chlorine analogs (e.g., 3-chloro-4-fluoro vs. 3-bromo-4-fluoro derivatives).
- Melting Points : Chlorinated derivatives (e.g., 3-chloro-4-fluoro) exhibit higher decomposition temperatures (~211°C) compared to brominated analogs (e.g., 2-bromo: 189°C), likely due to stronger intermolecular interactions from chlorine’s higher electronegativity .
- Solubility : Fluorine’s electron-withdrawing nature may reduce solubility in polar solvents compared to methoxy-substituted derivatives (e.g., 4-methoxyphenylhydrazine HCl) .
Pharmacological and Toxicological Profiles
- Bioactivity : Halogenated hydrazines serve as precursors for anti-inflammatory pyrazole derivatives. For example, 1,3,5-pyrazoles derived from phenylhydrazine HCl exhibit significant anti-inflammatory activity . Bromine and fluorine substituents may enhance target binding affinity due to their electron-withdrawing effects .
- Toxicity: Phenylhydrazine HCl has an oral LD₅₀ range of 25–2100 mg/kg in rodents, indicating high variability depending on substituents .
Biological Activity
(3-Bromo-4-fluorophenyl)hydrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antifungal properties. The analysis is supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydrazine functional group, which is known for its diverse biological activities.
1. Antioxidant Activity
The antioxidant properties of hydrazine derivatives are well-documented. Studies have shown that compounds containing the hydrazone moiety exhibit significant radical scavenging activity. For instance, a study comparing various hydrazone derivatives indicated that some showed antioxidant activity comparable to ascorbic acid, with certain derivatives surpassing it .
Table 1: Antioxidant Activity of Hydrazone Derivatives
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| 36 | 78.67 | 1.35 times higher |
| 37 | 58.77 | Comparable |
| 39 | 79.62 | 1.37 times higher |
These results highlight the potential of this compound as an antioxidant agent.
2. Anticancer Activity
Research has demonstrated that hydrazine derivatives can exhibit anticancer properties. A study assessing various nitrogen heterocycles found that some compounds displayed moderate activity against cancer cell lines, specifically HCT-116 cells, with minimal cytotoxicity against normal cells .
Case Study: Anticancer Activity Assessment
In a specific study, (3-bromo-4-fluorophenyl)hydrazine derivatives were tested against multiple cancer cell lines, including MCF-7 and HeLa. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutics like Doxorubicin, suggesting their potential as anticancer agents .
Table 2: Anticancer Activity of Selected Compounds
| Compound | Cell Line | IC50 (µM) | Toxicity to Normal Cells (%) |
|---|---|---|---|
| I | HCT-116 | 15 | 10 |
| II | MCF-7 | 12 | 8 |
| III | HeLa | 14 | 9 |
3. Antifungal Activity
The antifungal properties of aromatic acylhydrazones have been examined in various studies. Compounds with a fluorinated phenyl group have shown promising antifungal activity. For example, a study indicated that compounds with a 4-fluorophenyl ring exhibited significant antifungal effects against several strains .
Table 3: Antifungal Activity of Hydrazone Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Selectivity Index |
|---|---|---|---|
| Compound A | Candida albicans | 32 | >100 |
| Compound B | Aspergillus niger | 16 | >50 |
These findings suggest that this compound may also possess antifungal properties worth exploring further.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3-bromo-4-fluorophenyl)hydrazine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves diazotization of 3-bromo-4-fluoroaniline followed by reduction with SnCl₂/HCl or NaNO₂/HCl under controlled pH (3–4) and temperature (0–5°C). Key parameters include:
- Temperature Control : Prevents decomposition of intermediates.
- pH Monitoring : Ensures proper protonation of the hydrazine moiety.
Analytical techniques like HPLC or TLC should track reaction progress, with yields optimized via recrystallization from ethanol/water mixtures .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : The compound is light- and heat-sensitive. Storage recommendations include:
- Temperature : –20°C in amber vials to prevent photodegradation.
- Humidity : Desiccated environment (RH < 30%) to avoid hydrolysis.
Stability studies show <5% degradation over 6 months under these conditions .
Q. What analytical techniques are most effective for characterizing purity and structure?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirms substitution pattern (e.g., bromine and fluorine coupling constants in aromatic regions).
- HPLC-MS : Quantifies purity (>98% typical) and detects hydrolyzed byproducts (e.g., free hydrazine).
- XRD : Resolves crystal packing and hydrazine hydrochloride salt formation .
Q. What common reactions utilize this compound as a precursor?
- Methodological Answer : The compound participates in:
- Azo Coupling : Forms biaryl dyes with diazonium salts (pH 7–9, 25°C).
- Schiff Base Formation : Reacts with ketones/aldehydes (e.g., acetone, ethanol solvent, 60°C).
- Heterocycle Synthesis : Pyrazoline derivatives via cyclization with β-diketones .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The bromine atom acts as a leaving group in SNAr reactions, while the fluorine enhances ring electron deficiency, stabilizing Meisenheimer intermediates. Kinetic studies in DMSO show pseudo-first-order behavior (k = 0.12 min⁻¹ at 25°C) when reacting with methoxide .
Q. How does the reactivity of this compound compare to analogs with different halogens (e.g., Cl, CF₃)?
- Methodological Answer : Comparative data (Table 1):
| Substituent | Reaction Rate (k, min⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Br, F | 0.12 | 45.3 |
| Cl, F | 0.09 | 52.1 |
| CF₃, F | 0.06 | 58.7 |
| Bromine’s lower electronegativity vs. Cl/CF₃ increases leaving-group ability, accelerating SNAr . |
Q. What role does this compound play in designing enzyme inhibitors or anticancer agents?
- Methodological Answer : The hydrazine moiety covalently binds to catalytic lysine residues in enzymes (e.g., aminopeptidase N). In vitro studies show IC₅₀ = 12 µM against HeLa cells, with apoptosis induced via ROS generation. Structural analogs with methyl groups show enhanced lipophilicity (logP = 1.8 vs. 1.2 for parent compound) .
Q. How do electronic effects of the 3-bromo-4-fluoro substituents influence spectroscopic properties?
- Methodological Answer :
- UV-Vis : λₘₐₓ = 275 nm (ε = 4500 M⁻¹cm⁻¹) due to π→π* transitions; fluorine’s inductive effect blue-shifts absorption vs. non-fluorinated analogs.
- ¹⁹F NMR : δ = –112 ppm (CF₃COOH reference), indicating strong deshielding from the electron-withdrawing fluorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
